molecular formula C14H20N2O4S B2929885 Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate CAS No. 1234823-43-8

Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate

Cat. No.: B2929885
CAS No.: 1234823-43-8
M. Wt: 312.38
InChI Key: GPCGOEMSMJDRKO-UHFFFAOYSA-N
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Description

Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Mechanism of Action

Target of Action

The primary target of Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate is the soluble epoxide hydrolase (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . They play a crucial role in various biological processes, including blood pressure regulation and inflammation .

Mode of Action

The compound interacts with its target, the sEH enzymes, by inhibiting their activity . This inhibition is achieved through the compound’s structural resemblance to the enzymes’ substrates, allowing it to bind to the active site of the enzyme and prevent the normal substrate from binding

Biochemical Pathways

The inhibition of sEH enzymes by Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate affects the metabolic pathways involving epoxides . These pathways are involved in various physiological processes, including the regulation of blood pressure and inflammation . By inhibiting sEH enzymes, the compound can potentially reduce blood pressure elevation and inflammatory responses .

Pharmacokinetics

The compound is slightly soluble in water , which may influence its absorption and distribution in the body

Result of Action

The inhibition of sEH enzymes by Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate can lead to a reduction in blood pressure elevation and inflammatory responses . This is due to the role of these enzymes in the metabolism of epoxides, which are involved in these physiological processes . The exact molecular and cellular effects of the compound’s action may vary depending on the specific context and require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride and methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    Methyl piperidine-4-carboxylate: Lacks the benzenesulfonamide group, leading to different chemical and biological properties.

    Benzenesulfonamide: Lacks the piperidine ring, resulting in different reactivity and applications.

    Piperidine-1-carboxylate derivatives: Various substitutions on the piperidine ring can lead to a wide range of compounds with diverse properties.

Properties

IUPAC Name

methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-14(17)16-9-7-12(8-10-16)11-15-21(18,19)13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCGOEMSMJDRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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